![molecular formula C19H20Cl2N2O4S B7693583 N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7693583.png)
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective inhibitor of a specific protein target, making it a valuable tool for studying various cellular processes.
Mechanism of Action
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide selectively inhibits a specific protein target known as the proteasome-associated deubiquitinase (DUB) USP14. This protein is involved in the regulation of various cellular processes, including protein degradation and DNA repair. By inhibiting USP14, N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide disrupts the normal functioning of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and an increase in survival rates in animal models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a potent and selective inhibitor of USP14, making it a valuable tool for studying the role of this protein in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide could focus on its potential therapeutic applications in various types of cancer and inflammatory diseases. Additionally, further studies could explore the potential of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a tool for studying the role of USP14 in various cellular processes. Finally, efforts could be made to improve the solubility of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, making it more accessible for use in a wider range of experimental settings.
Synthesis Methods
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the use of pyrrolidine, which is reacted with a sulfonyl chloride to form the pyrrolidine sulfonyl intermediate. This intermediate is then reacted with 2,4-difluoroaniline and 4-methoxybenzoic acid to form the final product.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to selectively inhibit a specific protein target that is overexpressed in various types of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel cancer therapeutics.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-27-17-7-5-13(10-18(17)28(25,26)23-8-2-3-9-23)19(24)22-12-14-4-6-15(20)11-16(14)21/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSKIALYMBNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide |
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